4-Chloro-6-nitropyrimidine
Description
4-Chloro-6-nitropyrimidine (C₄H₂ClN₃O₂, MW 159.53) is a heterocyclic aromatic compound featuring a pyrimidine backbone substituted with chlorine at position 4 and a nitro group at position 6. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and nucleoside analogs. Its synthesis typically involves chlorination of 4-nitropyrimidine using N-chlorosuccinimide (NCS) or reactions involving sulphilimine precursors . The nitro and chloro groups render it highly reactive in nucleophilic substitution and coupling reactions, enabling diverse functionalization pathways.
Properties
CAS No. |
126827-19-8 |
|---|---|
Molecular Formula |
C4H2ClN3O2 |
Molecular Weight |
159.53 g/mol |
IUPAC Name |
4-chloro-6-nitropyrimidine |
InChI |
InChI=1S/C4H2ClN3O2/c5-3-1-4(8(9)10)7-2-6-3/h1-2H |
InChI Key |
DIWBTPIHCBSZTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-6-nitropyrimidine can be synthesized through several methods. One common approach involves the nitration of 4-chloropyrimidine. The reaction typically uses a mixture of nitric acid and sulfuric acid as nitrating agents. The process involves careful control of temperature and reaction time to ensure the selective introduction of the nitro group at the desired position on the pyrimidine ring .
Industrial Production Methods: In industrial settings, the production of 4-chloro-6-nitropyrimidine may involve continuous flow synthesis techniques to enhance safety and efficiency. Continuous flow systems allow for better control of reaction conditions, minimizing the risk of side reactions and improving yield .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-nitropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines, thiols, and alkoxides are commonly used.
Major Products Formed:
Nucleophilic Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Reduction: The major product is 4-chloro-6-aminopyrimidine.
Scientific Research Applications
4-Chloro-6-nitropyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Industrial Applications: It is employed in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-chloro-6-nitropyrimidine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors by binding to their active sites. The presence of the nitro and chlorine groups enhances its binding affinity and specificity towards molecular targets . The compound can also participate in electron transfer reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
4-Chloro-5-nitro-6-(4-methylpiperazinyl)pyrimidine
- Substituents: Cl (position 4), NO₂ (position 5), 4-methylpiperazinyl (position 6).
- Molecular Formula : C₉H₁₂ClN₅O₂ (MW 257.68).
- Applications : Investigated for use in receptor-targeted drug design.
4-Chloro-6-methoxy-5-nitropyrimidine
- Substituents: Cl (4), OCH₃ (6), NO₂ (5).
- Molecular Formula : C₅H₄ClN₃O₃ (MW 189.56).
- Key Features: Methoxy substitution at position 6 increases lipophilicity (LogP: 1.49) compared to the parent compound, improving organic solvent solubility. Synthesized via nucleophilic substitution using methanol and sodium methoxide .
- Applications : Intermediate in agrochemical and medicinal chemistry.
Functional Group Modifications
4-Amino-6-chloropyrimidine
- Substituents : NH₂ (4), Cl (6).
- Molecular Formula : C₄H₄ClN₃ (MW 129.55).
- Key Features: The amino group at position 4 enhances basicity and hydrogen-bonding capacity, making it a versatile building block for nucleoside analogs .
- Applications : Used in synthesizing antiviral and anticancer agents.
6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine
- Substituents: Cl (6), NO₂ (5), N(CH₃)₂ (4).
- Molecular Formula : C₆H₇ClN₄O₂ (MW 202.6).
- Key Features: The dimethylamino group at position 4 is a strong electron donor, altering electronic distribution and reactivity. This compound exhibits enhanced stability in acidic conditions .
- Applications : Explored in the synthesis of kinase inhibitors.
Hydroxyl and Ether Derivatives
6-Chloro-4-hydroxypyrimidine
4-Chloro-6-ethoxy-5-nitropyrimidine
- Substituents: Cl (4), OCH₂CH₃ (6), NO₂ (5).
- Molecular Formula : C₆H₆ClN₃O₃ (MW 203.58).
- Key Features : Ethoxy substitution further enhances lipophilicity compared to methoxy derivatives, favoring applications in lipid-based drug formulations .
Comparative Data Table
Research Findings and Trends
- Reactivity : Nitro groups at position 6 (as in 4-Chloro-6-nitropyrimidine) facilitate electrophilic aromatic substitution, while methoxy/ethoxy groups at the same position favor nucleophilic displacement .
- Bioactivity: Piperazinyl and dimethylamino substitutions enhance blood-brain barrier penetration, making these derivatives promising for CNS drug development .
- Synthetic Flexibility: Amino and hydroxyl derivatives serve as precursors for cross-coupling reactions, enabling rapid diversification of pyrimidine-based libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
